

A Comparative Analysis of Experimental and Computationally Predicted Properties of 3,4-Diaminotoluene

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Compound of Interest

Compound Name: 3,4-Diaminotoluene

Cat. No.: B134574

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Physicochemical, Spectral, and ADMET Properties of **3,4-Diaminotoluene**

This guide provides a comprehensive comparison of experimentally determined and computationally predicted properties of **3,4-Diaminotoluene** (3,4-DAT), a key intermediate in the synthesis of dyes, polymers, and various pharmaceuticals.^[1] By presenting a side-by-side analysis of empirical data and in silico predictions, this document aims to offer researchers a clearer understanding of the molecule's characteristics and to highlight the predictive power and current limitations of computational models in drug discovery and chemical research.

Physicochemical Properties: A Tale of Two Data Sets

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Experimental values, derived from laboratory measurements, are the gold standard. However, computational models provide rapid, cost-effective estimations that are invaluable in the early stages of research.

As shown in Table 1, there is a strong congruence between the experimental and computationally predicted values for properties such as molecular weight. For other parameters, such as melting and boiling points, predictions offer a reasonable approximation, though experimental verification remains crucial for precise applications. The solubility of **3,4-**

Diaminotoluene is described variably in experimental literature, from "very soluble" to less than 1 mg/mL, which may reflect different experimental conditions.[2][3] Computational predictions for water solubility provide a specific quantitative value that falls within this observed range.

Property	Experimental Value	Computationally Predicted Value
Appearance	Colorless to brownish purple crystalline solid.[2][3][4]	Not Applicable
Molecular Weight	122.17 g/mol [5]	122.17 g/mol (PubChem)[4]
Melting Point	87-89 °C[5][6], 192-194 °F (88.9-90 °C)[3]	Not Available
Boiling Point	155-156 °C at 18 mmHg[5], 265 °C (sublimes)[4]	Not Available
Water Solubility	16 g/L (20 °C)[6]; less than 1 mg/mL at 63°F[3][4]	-1.096 log(mol/L) (pkCSM)
LogP (Octanol/Water Partition Coefficient)	Not Available	1.189 (pkCSM)
pKa	Not Available	4.59 ± 0.10[7]

Spectral Properties: Fingerprinting the Molecule

Spectroscopic techniques provide a "fingerprint" of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. The experimental ¹H and ¹³C NMR data for **3,4-Diaminotoluene** are well-documented.

Table 2: Experimental NMR Spectral Data of **3,4-Diaminotoluene**[4]

Spectrum	Solvent	Frequency	Chemical Shifts (ppm)
^1H NMR	CDCl_3	90 MHz	2.19, 2.20, 2.22, 3.28, 6.43, 6.44, 6.47, 6.48, 6.49, 6.50, 6.51, 6.52, 6.54, 6.63
^{13}C NMR	CDCl_3	25.16 MHz	20.62, 116.91, 117.30, 120.28, 129.59, 131.86, 134.96

Currently, the direct computational prediction of full NMR spectra with the same level of accuracy as experimental determination remains a significant challenge and is an active area of research. Therefore, a direct comparison table is not provided for spectral data.

ADMET Profile: Predicting Biological Fate

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical factor in drug development, determining its efficacy and safety. While in vivo and in vitro ADMET studies are resource-intensive, in silico models offer a valuable preliminary screening tool.

Table 3 compares available experimental ADME data with computationally predicted values from the pkCSM web server. The predictions for properties like intestinal absorption and Caco-2 permeability align with the qualitative experimental evidence of rapid and extensive absorption.^[8] However, it is important to note that computational toxicity predictions, such as the AMES test for mutagenicity, are indicative and should be confirmed with biological assays.

Table 3: Comparison of Experimental and Computationally Predicted ADMET Properties

ADMET Property	Experimental Data	Computationally Predicted Value (pkCSM)
Absorption	Rapidly and extensively absorbed in rats.[8]	Intestinal absorption (human): 93.3%
Caco-2 Permeability: 0.99 (log Papp in 10 ⁻⁶ cm/s)		
Distribution	Widely distributed in rats.[8]	VDss (human): 0.55 L/kg
Fraction Unbound (human): 0.49		
BBB Permeability: -0.35 (logBB)		
CNS Permeability: -1.97 (logPS)		
Metabolism	Metabolites include hydroxylated and acetylated derivatives.[8]	CYP2D6 substrate: No
CYP3A4 substrate: No		
CYP1A2 inhibitor: No		
CYP2C19 inhibitor: No		
CYP2C9 inhibitor: No		
CYP2D6 inhibitor: No		
CYP3A4 inhibitor: No		
Excretion	~70% of administered dose recovered in urine and tissues/carcass over 48h in rats.[8]	Total Clearance: 0.64 mL/min/kg
Renal OCT2 Substrate: No		

Toxicity	LDLo (subcutaneous, rabbit): 100 mg/kg	AMES Toxicity: Yes
hERG I Inhibitor: No		
hERG II Inhibitor: No		
Oral Rat Acute Toxicity (LD ₅₀): 2.4 mol/kg		
Oral Rat Chronic Toxicity (LOAEL): 1.8 (log mg/kg_bw/day)		
Hepatotoxicity: No		
Skin Sensitisation: No		

Experimental Protocols

Synthesis of **3,4-Diaminotoluene**

A common laboratory and industrial synthesis method for **3,4-Diaminotoluene** is the hydrogenation reduction of o-nitro-p-toluidine.

- Reactant: o-nitro-p-toluidine
- Solvent: Alcohol (e.g., methanol, ethanol)
- Catalyst: A suitable hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel)
- Conditions: The reaction is typically carried out in an autoclave under a hydrogen atmosphere.
 - Temperature: 65-85 °C
 - Pressure: 1.0-4.0 MPa
- Procedure: o-nitro-p-toluidine is dissolved in the alcohol solvent in the autoclave. The catalyst is added, and the vessel is sealed and purged with nitrogen, followed by

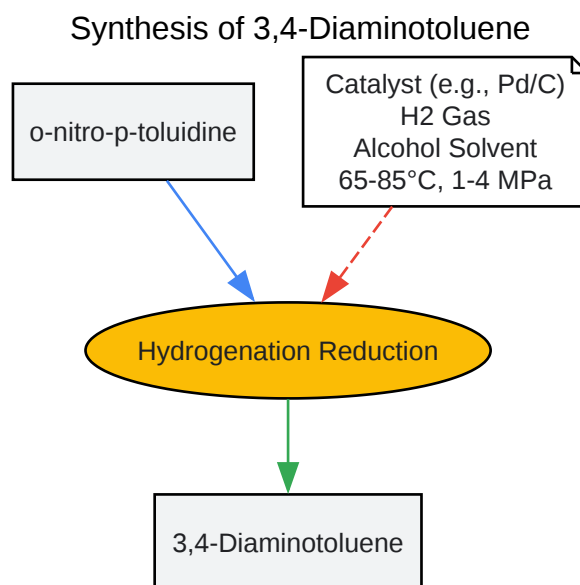
pressurization with hydrogen gas. The mixture is heated and stirred for a set duration until the reaction is complete, as monitored by techniques like TLC or HPLC. After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude **3,4-Diaminotoluene** can be purified by recrystallization or sublimation.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **3,4-Diaminotoluene** is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- **Instrumentation:** A Nuclear Magnetic Resonance (NMR) spectrometer is used.
- **^1H NMR:** The sample is subjected to a 90 MHz magnetic field to obtain the proton NMR spectrum.
- **^{13}C NMR:** The sample is subjected to a 25.16 MHz magnetic field to obtain the carbon-13 NMR spectrum.
- **Data Analysis:** The resulting spectra are analyzed to determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Visualizing the Synthesis Workflow

The synthesis of **3,4-Diaminotoluene** from its nitro precursor is a fundamental chemical transformation. The following diagram illustrates this workflow.



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Caption: A workflow diagram illustrating the synthesis of **3,4-Diaminotoluene**.

Conclusion

This guide demonstrates a strong correlation between many of the experimental and computationally predicted properties of **3,4-Diaminotoluene**. While experimental data remains the benchmark for accuracy and validation, in silico tools provide powerful and increasingly reliable predictions that can accelerate research and reduce reliance on extensive laboratory testing. For drug development professionals and researchers, a combined approach, leveraging the speed of computational screening with the precision of experimental validation, offers the most efficient and effective path forward in chemical and pharmaceutical research.

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